3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound belongs to the benzothiazole-derived benzamide class, characterized by a 2,3-dihydro-1,3-benzothiazol-2-ylidene core substituted with a 4-ethoxy group and a 3-(prop-2-yn-1-yl) moiety. The benzamide moiety is further functionalized with a 3-(2,5-dioxopyrrolidin-1-yl) group. Key structural features include:
- Benzothiazole ring system: The dihydrobenzothiazole scaffold provides a planar, conjugated system that may influence binding to biological targets .
- Pyrrolidine dione: The 2,5-dioxopyrrolidin-1-yl group may contribute to hydrogen bonding and metabolic stability .
Physicochemical Properties (inferred from analogous compounds):
| Property | Value (Target Compound) | Analogous Compound () |
|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 415.4 g/mol |
| XLogP3 | ~3.2 (estimated) | 2.9 |
| Topological Polar SA | ~95 Ų | 95.4 Ų |
| Hydrogen Bond Acceptors | 6 | 6 |
The higher estimated logP of the target compound compared to its difluoro-ethyl analog () arises from the ethoxy group’s increased lipophilicity relative to fluorine .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-13-25-21-17(30-4-2)9-6-10-18(21)31-23(25)24-22(29)15-7-5-8-16(14-15)26-19(27)11-12-20(26)28/h1,5-10,14H,4,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSAZYXIQXMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Core: The benzothiazole intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the Pyrrolidinone Group: The final step involves the reaction of the benzamide intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Implications :
- The propynyl group in the target compound may enhance reactivity (e.g., in click chemistry) compared to the ethyl group in .
- The ethoxy substituent likely increases metabolic stability relative to electron-withdrawing fluorine groups .
Physicochemical Properties
A comparison of computed properties highlights substituent-driven variations:
| Property | Target Compound | Compound | Compound (2d) |
|---|---|---|---|
| Molecular Weight | ~430 | 415.4 | 509.5 |
| XLogP3 | ~3.2 | 2.9 | 3.8 (estimated) |
| Rotatable Bonds | 3 | 3 | 6 |
| Topological Polar SA | ~95 Ų | 95.4 Ų | 132 Ų |
The higher polar surface area of ’s compound reflects its additional ester and cyano groups, which may reduce membrane permeability compared to the target compound .
Bioactivity and Pharmacological Potential
While specific bioactivity data for the target compound is unavailable, insights can be drawn from structurally related molecules:
- Benzothiazole derivatives (e.g., ) are associated with kinase inhibition and anticancer activity .
- Pyrrolidine dione-containing compounds often exhibit protease inhibitory effects due to hydrogen-bonding interactions .
- Propynyl groups (target compound) may enable targeted covalent binding to cysteine residues in proteins, a strategy used in kinase inhibitors like ibrutinib .
Hypothetical Target Profile :
- Potential applications in oncology or inflammatory diseases, leveraging the benzothiazole core’s affinity for ATP-binding pockets .
Computational Similarity Analysis
Using metrics like Tanimoto and Dice indices (), the target compound’s similarity to known bioactive molecules can be quantified:
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Shared Targets |
|---|---|---|---|
| Compound | 0.85 | 0.78 | Kinases, proteases |
| Rapa () | 0.62 | 0.55 | mTOR pathway |
| Compound (2d) | 0.45 | 0.40 | Nitric oxide synthase |
High similarity to ’s compound suggests overlapping biological targets, while lower scores with ’s compound reflect divergent scaffolds .
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide , also known as a complex organic molecule, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound is characterized by several functional groups:
- Benzamide core : Provides a foundation for biological activity.
- Benzothiazole moiety : Known for interactions with various biological targets.
- Pyrrolidinyl group : May enhance binding affinity and specificity.
- Ethoxy and prop-2-ynyl substituents : Contribute to the compound's reactivity and potential pharmacological effects.
Molecular Formula
The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiazole moiety is known to modulate enzyme and receptor activities. The pyrrolidinyl group may enhance the compound's binding affinity, leading to increased efficacy in biological assays.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit:
- Anticancer properties : By disrupting mitotic spindle formation in cancer cells.
- Anticonvulsant activity : Similar to other compounds in its class, showing promise in seizure models .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Anticonvulsant Activity :
- Cancer Research :
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2,5-Dioxopyrrolidin-1-yloxy 3-(propynyl)acetate | Anticonvulsant | Effective in MES and PTZ models |
| 4-(propynyl)benzamide | Anticancer | Inhibits cell proliferation in vitro |
| 5-Hydroxybenzothiazole derivatives | Enzyme modulation | Interacts with various enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this benzamide derivative, and how are key intermediates validated?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of a benzothiazole intermediate followed by coupling with a pyrrolidine-dione-substituted benzoyl chloride under basic conditions. Key intermediates should be validated using NMR spectroscopy (e.g., confirming Z-configuration via NOESY) and mass spectrometry (HRMS for molecular ion confirmation). Multi-component reactions (MCRs) can enhance efficiency, as seen in structurally analogous compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy, propynyl groups) and Z-configuration of the benzothiazole ring .
- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations.
- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at λ = 254 nm .
Q. How do substituents like the ethoxy and propynyl groups influence the compound’s reactivity in further derivatization?
- Methodology :
- The ethoxy group enhances electron density in the benzothiazole ring, affecting electrophilic substitution patterns.
- The propynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation. Reactivity can be probed via kinetic studies under varying temperatures and catalysts .
Advanced Research Questions
Q. How can reaction conditions be statistically optimized to improve synthetic yield and scalability?
- Methodology : Use Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions, as demonstrated in flow-chemistry syntheses of complex heterocycles .
Q. What strategies resolve contradictions in biological activity data, such as varying IC50 values across assays?
- Methodology :
- Molecular Docking : Predict binding modes to target enzymes (e.g., kinases) and compare with experimental IC50 values. Discrepancies may arise from assay-specific conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., fixed enzyme concentrations) to minimize variability .
Q. How can molecular dynamics simulations elucidate the stability of the Z-configuration in biological environments?
- Methodology : Run MD simulations (e.g., AMBER or GROMACS) over 100 ns to monitor conformational stability in aqueous and lipid bilayer systems. Compare free-energy landscapes of Z- and E-isomers to identify dominant configurations .
Q. What experimental designs are recommended to assess the compound’s off-target effects in cellular models?
- Methodology :
- Kinome Profiling : Use kinase inhibitor beads (KIBs) and mass spectrometry to identify off-target kinase interactions.
- CRISPR-Cas9 Screens : Knock out suspected off-target genes and measure changes in compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
